1,3-Benzodioxole, 5-propoxy-

Description

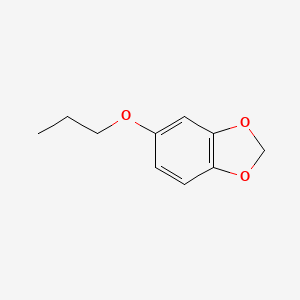

1,3-Benzodioxole is a bicyclic aromatic compound consisting of a benzene ring fused with a dioxole ring (two oxygen atoms at the 1,3-positions). The 5-propoxy derivative features a propoxy group (–OCH₂CH₂CH₃) attached to the 5-position of the benzodioxole core. This substituent introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

CAS No. |

87590-42-9 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

5-propoxy-1,3-benzodioxole |

InChI |

InChI=1S/C10H12O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,2,5,7H2,1H3 |

InChI Key |

WEZFPHYHXDVBGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The propoxy group (-OCH₂CH₂CH₃) undergoes selective oxidation under controlled conditions:

| Reagent/Conditions | Product | Mechanism | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 5-Carboxy-1,3-benzodioxole | Propoxy chain oxidizes to carboxylic acid via intermediate aldehydes. | |

| CrO₃/H₂SO₄ | 5-(2-Oxopropyl)-1,3-benzodioxole | Partial oxidation stops at ketone formation. | |

| Ozone (O₃) followed by H₂O₂ | 5-Hydroxy-1,3-benzodioxole | Oxidative cleavage of the propoxy group to a hydroxyl substituent. |

Key Insight : The oxidation pathway depends on the strength of the oxidizing agent and reaction pH. Stronger agents (e.g., KMnO₄) fully oxidize the propoxy chain, while milder conditions (e.g., CrO₃) yield ketones.

Reduction Reactions

Reductive modifications target both the dioxole ring and substituents:

Notable Observation : Catalytic hydrogenation preserves the dioxole ring but reduces aromaticity, enhancing reactivity toward electrophiles.

Nucleophilic Substitution

The propoxy group participates in SN2 reactions under basic conditions:

Mechanistic Note : Steric hindrance from the dioxole ring slows substitution rates compared to simpler aryl ethers.

Ring-Opening Reactions

The dioxole ring (1,3-dioxolane) is susceptible to acid-catalyzed cleavage:

Critical Factor : Ring-opening yields catechol derivatives, which are valuable in synthesizing antioxidants and ligands .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzodioxole ring directs electrophiles to the 4- and 6-positions:

Stereoelectronic Effect : The dioxole ring’s electron-donating effect enhances reactivity toward electrophiles by ~10⁴ compared to benzene .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Yield Optimization : Coupling reactions require anhydrous conditions and inert atmospheres for >80% yields .

Photochemical Reactions

UV irradiation induces unique reactivity:

| Condition | Product | Application | Source |

|---|---|---|---|

| UV (254 nm) in CH₃CN | [2+2] Cycloaddition adducts | Synthesis of strained polycyclic compounds. | |

| UV/O₂ | Quinone derivatives | Oxidative photodegradation pathways. |

Caution : Photoreactions often produce complex mixtures requiring chromatographic separation .

Thermal Decomposition

Pyrolysis studies reveal stability limits:

Thermogravimetric Analysis (TGA) : Decomposition onset occurs at 280°C, with a mass loss of 95% by 400°C .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key derivatives of 1,3-benzodioxole and their substituents:

Physicochemical Properties

- Solubility: Safrole: Insoluble in water, miscible with organic solvents (e.g., ethanol, ether) . 5-Propanoyl derivative: Likely polar due to the ketone group; solubility in DMSO or ethanol inferred .

Reactivity and Functional Behavior

- Electrochemical Applications: Unsubstituted 1,3-benzodioxole acts as a solid-electrolyte interphase (SEI) precursor in lithium-ion batteries but underperforms compared to vinylene carbonate due to reduction at higher potentials .

- Synthetic Utility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.